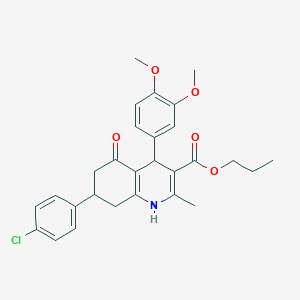
N-(1-methyl-4-piperidinyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-4-piperidinyl)pentanamide, also known as NMP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. NMP is a cyclic amide that belongs to the class of piperidine compounds. It is a white, crystalline powder that is soluble in water and organic solvents.
作用機序
The mechanism of action of N-(1-methyl-4-piperidinyl)pentanamide is still not fully understood. However, studies have shown that it can bind to the sigma-1 receptor and modulate its activity. The sigma-1 receptor is known to play a crucial role in various cellular processes, including calcium signaling, neurotransmitter release, and protein folding. By modulating the activity of the sigma-1 receptor, N-(1-methyl-4-piperidinyl)pentanamide can potentially have significant implications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(1-methyl-4-piperidinyl)pentanamide can have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a crucial role in various physiological processes. Additionally, N-(1-methyl-4-piperidinyl)pentanamide has been shown to have antioxidant properties, which can potentially protect cells from oxidative damage.
実験室実験の利点と制限
One of the primary advantages of using N-(1-methyl-4-piperidinyl)pentanamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it an ideal tool for studying the role of the sigma-1 receptor in various cellular processes. However, one of the limitations of using N-(1-methyl-4-piperidinyl)pentanamide is its potential toxicity. Studies have shown that high doses of N-(1-methyl-4-piperidinyl)pentanamide can be toxic to cells and can cause cell death.
将来の方向性
There are several future directions that researchers can explore regarding the use of N-(1-methyl-4-piperidinyl)pentanamide. One of the primary directions is the development of new drugs that can target the sigma-1 receptor. N-(1-methyl-4-piperidinyl)pentanamide can potentially serve as a lead compound for the development of new drugs that can modulate the activity of the sigma-1 receptor. Additionally, researchers can explore the potential applications of N-(1-methyl-4-piperidinyl)pentanamide in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to fully understand the mechanism of action of N-(1-methyl-4-piperidinyl)pentanamide and its potential applications in various research fields.
In conclusion, N-(1-methyl-4-piperidinyl)pentanamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. It has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. However, further studies are needed to fully understand the mechanism of action of N-(1-methyl-4-piperidinyl)pentanamide and its potential applications in various research fields.
合成法
N-(1-methyl-4-piperidinyl)pentanamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 1-methyl-4-piperidone and 1-bromopentane in the presence of a base such as potassium carbonate. The reaction yields N-(1-methyl-4-piperidinyl)pentanamide as the main product with a high yield.
科学的研究の応用
N-(1-methyl-4-piperidinyl)pentanamide has been extensively studied for its potential applications in various research fields. One of its primary applications is in the field of neuroscience. N-(1-methyl-4-piperidinyl)pentanamide has been shown to have an affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various neurological processes. Studies have shown that N-(1-methyl-4-piperidinyl)pentanamide can modulate the activity of the sigma-1 receptor, which can have significant implications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-(1-methylpiperidin-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-4-5-11(14)12-10-6-8-13(2)9-7-10/h10H,3-9H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGUVYDFTLPORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161885.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B5161892.png)

![4-methyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5161912.png)
![N-(3,4-dichlorophenyl)-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5161919.png)
![1-{[1-(3-chloro-4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5161927.png)
![N-[4-(10,12,14-trioxo-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-trien-11-yl)phenyl]acetamide](/img/structure/B5161951.png)
![1-(3-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5161964.png)
![3-phenoxy-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5161967.png)
![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)
![N-[1-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5161973.png)
